molecular formula C22H21NO2 B161635 Methyl 2-(tritylamino)acetate CAS No. 10065-71-1

Methyl 2-(tritylamino)acetate

Cat. No. B161635
CAS RN: 10065-71-1
M. Wt: 331.4 g/mol
InChI Key: QFCOXPSJQAJMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(tritylamino)acetate” is a chemical compound with the molecular formula C22H21NO2 . It is not intended for human or veterinary use and is primarily used for research purposes.

Scientific Research Applications

Electrochemical Fluorination

Research demonstrates the potential of electrochemical fluorination, where compounds similar to Methyl 2-(tritylamino)acetate can be used in the fluorination process. For instance, the electrochemical fluorination of methyl(phenylthio)acetate, achieving fluorination efficiency through optimizing parameters such as oxidation potential and concentration ratios, showcases the versatility of similar compounds in synthesizing fluorinated organic products, which are crucial in pharmaceuticals and agrochemicals (Balandeh et al., 2017).

Enhancing Battery Performance

Methyl acetate has been studied as a co-solvent in lithium-ion batteries, aiming to improve charging times without compromising cell lifetime. This research underlines the importance of solvent choice in electrolyte solutions for batteries, suggesting that derivatives of methyl acetate could offer similar benefits in enhancing battery performance (Li et al., 2018).

N-Monomethylation of Primary Aryl Amines

Efficient synthesis methods for N-monomethylarylamines highlight the role of acetate derivatives in organic synthesis, particularly in modifying amines for potential pharmaceutical applications. The process involves treating anilines with acetic anhydride, showcasing the utility of acetate derivatives in complex organic synthesis (Peng et al., 2009).

Biodiesel Production

Methyl acetate has been utilized as an acyl acceptor in the production of biodiesel, indicating the potential for related compounds to serve in biofuel synthesis. This novel approach provides a glycerol-free process, potentially lowering production costs and offering an environmentally friendly alternative to traditional biodiesel production methods (Du et al., 2004).

properties

IUPAC Name

methyl 2-(tritylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCOXPSJQAJMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348470
Record name methyl 2-(tritylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(tritylamino)acetate

CAS RN

10065-71-1
Record name methyl 2-(tritylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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